![molecular formula C16H12Br2O2 B3262716 1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione CAS No. 360771-14-8](/img/structure/B3262716.png)
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione
Description
“1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione” is a chemical compound that has been studied for various applications . It is obtained through the reduction of 4,4’-dibromochalcone .
Synthesis Analysis
The compound was prepared via a modified literature procedure. Triethylsilane was added dropwise to a stirring suspension of 1,3-bis(4-bromophenyl)-2-propen-1-one in trifluoroacetic acid under N2 at 0 C. The reaction mixture was stirred and slowly warmed to room temperature over 18 hours. The resulting white precipitate was filtered, taken up in dichloromethane, dried over anhydrous MgSO4, filtered, and residual solvent was removed in vacuo. The crude, oily product solidified upon standing over 48 hours. The waxy solid was recrystallized by dissolving in boiling hexanes and cooling. Vacuum filtration, washing with cold hexanes, and removal of residual solvent in vacuo afforded the title compound as a pale yellow solid .Molecular Structure Analysis
The compound crystallizes in the monoclinic space group P21 with one molecule per asymmetric unit. The 4-bromophenyl substituents are located in the anti positions of the propane linker. The phenyl rings are oriented in a nearly perpendicular arrangement to the propane chain. Despite the presence of multiple aromatic rings within the molecule, there are no obvious -stacking interactions due to the kinked arrangement of the propane linker. The only interactions present are typical van der Waals interactions .properties
IUPAC Name |
1,3-bis(4-bromophenyl)-2-methylpropane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c1-10(15(19)11-2-6-13(17)7-3-11)16(20)12-4-8-14(18)9-5-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISJKXRMQCNKDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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